Cas no 450842-75-8 (6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile)

6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 4-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzonitrile
- 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
- 3-Cyano-6-hydroxy-4'-(trifluoromethoxy)biphenyl
- 6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile
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- インチ: 1S/C14H8F3NO2/c15-14(16,17)20-11-4-2-10(3-5-11)12-7-9(8-18)1-6-13(12)19/h1-7,19H
- InChIKey: IPTSWINFJUSXCL-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1C=C(C#N)C=CC=1O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 368
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 53.2
6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011011719-1g |
3-Cyano-6-hydroxy-4'-(trifluoromethoxy)biphenyl |
450842-75-8 | 97% | 1g |
$1490.00 | 2023-09-01 | |
Alichem | A011011719-500mg |
3-Cyano-6-hydroxy-4'-(trifluoromethoxy)biphenyl |
450842-75-8 | 97% | 500mg |
$798.70 | 2023-09-01 | |
TRC | H197800-125mg |
6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile |
450842-75-8 | 125mg |
$ 565.00 | 2022-06-04 | ||
Alichem | A011011719-250mg |
3-Cyano-6-hydroxy-4'-(trifluoromethoxy)biphenyl |
450842-75-8 | 97% | 250mg |
$489.60 | 2023-09-01 | |
TRC | H197800-250mg |
6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile |
450842-75-8 | 250mg |
$ 940.00 | 2022-06-04 |
6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrileに関する追加情報
6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile (CAS No. 450842-75-8): An Overview of a Promising Compound in Medicinal Chemistry
6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile (CAS No. 450842-75-8) is a unique and multifaceted compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its distinct structural features, including a hydroxyl group, a trifluoromethoxy substituent, and a biphenyl core, has been the subject of extensive research in recent years. This article aims to provide a comprehensive overview of 6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile, highlighting its chemical properties, biological activities, and potential applications in drug development.
Chemical Structure and Properties
6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile is a member of the biphenyl class of compounds, which are known for their aromatic nature and stability. The presence of the hydroxyl group (-OH) and the trifluoromethoxy (-OCF3) substituent imparts unique chemical properties to this molecule. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's solubility and reactivity. The trifluoromethoxy group, on the other hand, introduces significant electron-withdrawing effects, which can influence the compound's electronic properties and biological activity.
The molecular formula of 6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile is C15H9F3NO2, with a molecular weight of approximately 298.23 g/mol. The compound is typically synthesized through multi-step organic reactions involving the coupling of substituted phenols and aryl halides followed by functional group modifications. Recent advancements in synthetic methods have led to more efficient and scalable routes for the production of this compound, making it more accessible for research and development purposes.
Biological Activities and Mechanisms of Action
6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile has shown promising biological activities in various preclinical studies. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. The mechanism underlying this anti-inflammatory effect is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation.
In addition to its anti-inflammatory properties, 6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of caspase-dependent pathways. The selective cytotoxicity observed in cancer cells suggests that 6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile may have therapeutic potential in cancer treatment.
Clinical Applications and Future Directions
The promising biological activities of 6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile have spurred interest in its clinical development. Several preclinical studies have provided valuable insights into the pharmacokinetic and pharmacodynamic properties of this compound. For instance, it has been shown to exhibit good oral bioavailability and favorable pharmacokinetic profiles in animal models. These findings support the feasibility of developing 6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile as an orally administered therapeutic agent.
Ongoing research is focused on optimizing the chemical structure of 6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile to enhance its potency and selectivity. Structure-activity relationship (SAR) studies are being conducted to identify key functional groups that contribute to its biological activities. These efforts aim to develop more potent derivatives with improved therapeutic indices for clinical use.
In conclusion, 6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile (CAS No. 450842-75-8) represents a promising lead compound with diverse biological activities and potential applications in medicinal chemistry. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Continued research into this compound is expected to yield valuable insights into its mechanisms of action and pave the way for its clinical translation.
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